molecular formula C10H11BrClN3 B3318684 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride CAS No. 1017360-64-3

7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Cat. No. B3318684
CAS RN: 1017360-64-3
M. Wt: 288.57
InChI Key: PMCAMWTVGKNRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a biochemical compound used for proteomics research . It has a CAS number of 1171639-07-8 .


Molecular Structure Analysis

The molecular formula of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is C10H11BrClN3 . The InChI code is 1S/C10H10BrN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H .


Physical And Chemical Properties Analysis

The molecular weight of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is 288.57 . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Molecular Scaffold and Drug Synthesis

7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a significant intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its structural moiety is foundational in crafting compounds with potential antimalarial, antibacterial, and anticancer activities. For instance, chloroquine and its derivatives, rooted in the quinoline scaffold, have been explored for repurposing in various therapeutic domains beyond their initial antimalarial use, including cancer therapy and immunomodulation (Njaria, Okombo, Njuguna, & Chibale, 2015). The structural versatility of quinoline derivatives underlines their significance in drug discovery and medicinal chemistry.

Antitubercular Activity

Quinoline derivatives, including those related to 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride, have been evaluated for their antitubercular properties. A review highlighted the potential of 2-isonicotinoylhydrazinecarboxamide and 1-(7-chloroquinolin-4-yl)-2-(heteroaromatic) methylene hydrazone derivatives against Mycobacterium tuberculosis, indicating the quinoline nucleus's critical role in developing new antitubercular agents (Asif, 2014).

Photophysical Studies

The quinoline core of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride offers unique photophysical properties, making it an ideal candidate for studies related to fluorescence and photochemistry. These properties are crucial in developing sensors, imaging agents, and studying molecular dynamics through fluorescence spectroscopy. Research on hydrogen atom transfer in quinoline derivatives underscores the potential of such compounds in elucidating fundamental photochemical processes (Manca, Tanner, & Leutwyler, 2005).

Analytical Chemistry Applications

In analytical chemistry, quinoline derivatives serve as indicators and reagents due to their distinct chemical reactivity and colorimetric changes upon interaction with various analytes. This makes 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride a potential candidate for developing new analytical methodologies, especially in titrations and chemical sensing (Belcher, 1949).

Mechanism of Action

The mechanism of action for 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is not specified in the search results. As a biochemical used in proteomics research, it may interact with various proteins and other biochemicals .

properties

IUPAC Name

(7-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCAMWTVGKNRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Br)N=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Reactant of Route 3
Reactant of Route 3
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Reactant of Route 4
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Reactant of Route 5
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Reactant of Route 6
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.